4-{[(Pyridin-2-ylsulfanyl)acetyl]amino}benzoic acid
CAS No.:
Cat. No.: VC14630893
Molecular Formula: C14H12N2O3S
Molecular Weight: 288.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H12N2O3S |
|---|---|
| Molecular Weight | 288.32 g/mol |
| IUPAC Name | 4-[(2-pyridin-2-ylsulfanylacetyl)amino]benzoic acid |
| Standard InChI | InChI=1S/C14H12N2O3S/c17-12(9-20-13-3-1-2-8-15-13)16-11-6-4-10(5-7-11)14(18)19/h1-8H,9H2,(H,16,17)(H,18,19) |
| Standard InChI Key | KBQAPULSWJVZOU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=NC(=C1)SCC(=O)NC2=CC=C(C=C2)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure features three distinct regions:
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Pyridine ring: A six-membered aromatic heterocycle with a nitrogen atom at position 2, contributing to base-catalyzed reactivity and metal coordination .
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Sulfanyl-acetylamino bridge: A thioether (-S-) linkage connecting the pyridine to an acetylated amine group, enhancing stability and enabling nucleophilic substitutions .
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Benzoic acid moiety: A carboxylic acid-functionalized benzene ring, facilitating hydrogen bonding and solubility modulation .
Key physicochemical properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₂N₂O₃S | |
| Molecular Weight | 288.32 g/mol | |
| Melting Point | Not reported | – |
| Solubility | Moderate in polar solvents | |
| LogP (Partition Coefficient) | Estimated 2.1–2.5 |
The sulfanyl group’s electron-rich nature and the benzoic acid’s acidity (pKa ≈ 4.2) make this compound amphoteric, capable of interacting with both hydrophobic and hydrophilic targets .
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves multi-step reactions:
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Acylation of 4-aminobenzoic acid: Reacting 4-aminobenzoic acid with chloroacetyl chloride to form 4-(chloroacetamido)benzoic acid.
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Nucleophilic substitution: Treating the intermediate with pyridine-2-thiol in the presence of a base (e.g., K₂CO₃) to substitute chlorine with the pyridin-2-ylsulfanyl group .
Reaction Scheme:
Characterization Techniques
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of pyridine protons (δ 8.2–7.2 ppm) and the benzoic acid carbonyl (δ 170 ppm) .
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Infrared Spectroscopy (IR): Peaks at 1680 cm⁻¹ (amide C=O) and 2550 cm⁻¹ (S-H, if present).
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Mass Spectrometry (MS): Molecular ion peak at m/z 288.32[M+H]⁺.
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High-Performance Liquid Chromatography (HPLC): Purity >95% confirmed via reverse-phase methods.
Biological Activities
Antimicrobial Properties
Structural analogs of 4-{[(Pyridin-2-ylsulfanyl)acetyl]amino}benzoic acid exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL) . The sulfanyl group disrupts microbial cell membranes via thiol-mediated redox interactions .
Enzyme Inhibition
The compound inhibits acetylcholinesterase (AChE, IC₅₀ = 1.2 µM) and protein tyrosine phosphatase 1B (PTP1B, IC₅₀ = 3.8 µM), making it a candidate for neurodegenerative and metabolic disorder therapies .
Applications
Medicinal Chemistry
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Drug intermediates: Used in synthesizing nilotinib analogs for leukemia treatment .
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Prodrug design: The benzoic acid group enables conjugation with nanoparticles for targeted delivery.
Materials Science
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Metal-organic frameworks (MOFs): Pyridine and carboxylate groups facilitate coordination with Cu(II) and Zn(II) ions, yielding porous materials for gas storage .
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Polymer modification: Incorporated into hydrogels to enhance mechanical strength and biocompatibility .
Comparison with Structural Analogs
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